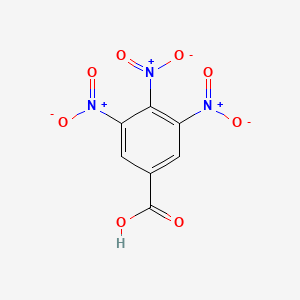![molecular formula C22H26O8 B14360192 Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]- CAS No. 93609-04-2](/img/structure/B14360192.png)
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, is a complex organic compound with a molecular formula of C22H26O8 This compound is characterized by the presence of two benzylic positions substituted with 3,4-dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with a suitable butanedioic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylic positions to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions at the benzylic positions are common, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic positions.
Major Products
The major products formed from these reactions include benzylic alcohols, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, involves interactions with various molecular targets and pathways. The compound’s benzylic positions allow for resonance stabilization, making it reactive towards electrophiles and nucleophiles. This reactivity is crucial for its biological and chemical activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, methyl-: A simpler derivative with different reactivity and applications.
2,3-Dimethylbutanedioic acid: Another related compound with distinct chemical properties.
Uniqueness
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, stands out due to its unique substitution pattern at the benzylic positions, which imparts specific reactivity and potential applications not seen in simpler analogs. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
93609-04-2 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2,3-bis[(3,4-dimethoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C22H26O8/c1-27-17-7-5-13(11-19(17)29-3)9-15(21(23)24)16(22(25)26)10-14-6-8-18(28-2)20(12-14)30-4/h5-8,11-12,15-16H,9-10H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
NCLKBTXJCZVFDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(CC2=CC(=C(C=C2)OC)OC)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


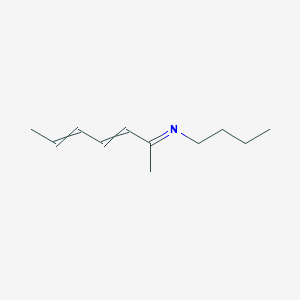

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
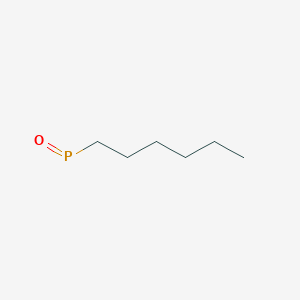
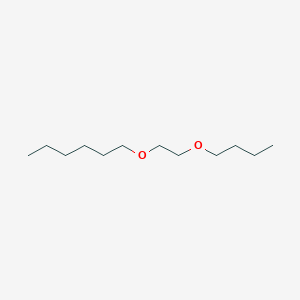
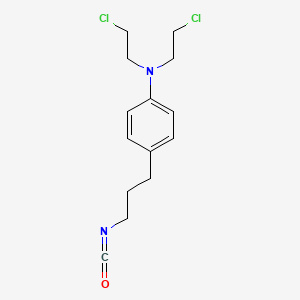
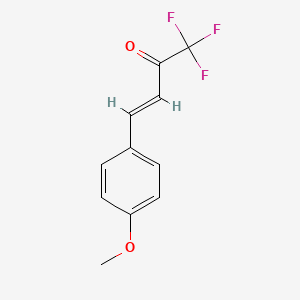
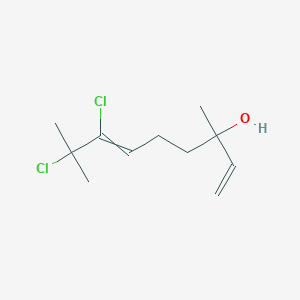
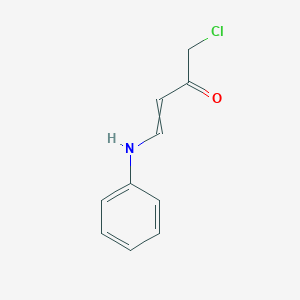
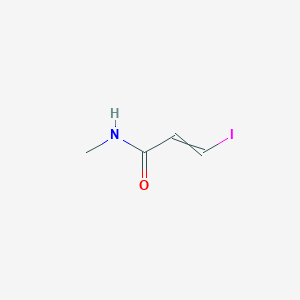
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
